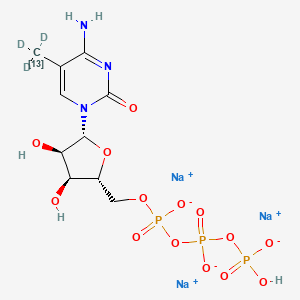

![molecular formula C20H22O6 B1153338 4-[6-(4-Hydroxy-3-méthoxyphényl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-méthoxyphénol](/img/structure/B1153338.png)

4-[6-(4-Hydroxy-3-méthoxyphényl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-méthoxyphénol

Vue d'ensemble

Description

4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol is a natural product found in Daphne genkwa, Zanthoxylum simulans, and other organisms with data available.

Applications De Recherche Scientifique

Synthèse Organique

Ce composé est un hybride de l'acide (E)-3-(4-hydroxy-3-méthoxyphényl)acrylique (acide férulique) et de la 6,7-hydroxycoumarine (esculétine). Il est synthétisé par une réaction d'estérification de l'acide férulique protégé avec l'esculétine en présence de triéthylamine {svg_1}. Ce processus est important dans le domaine de la synthèse organique {svg_2}.

Activité Antioxydante

Le composé est un métabolite de la caféine et a montré une forte activité antioxydante {svg_3}. Les antioxydants sont essentiels pour neutraliser les radicaux libres nocifs dans l'organisme, jouant ainsi un rôle vital dans la santé et la prévention des maladies.

Propriétés Anticancéreuses

De nombreux dérivés de la coumarine, y compris ce composé, possèdent des propriétés biologiques remarquables, notamment des activités anticancéreuses {svg_4}. Ils continuent d'être conçus et synthétisés en raison de leur potentiel dans le traitement du cancer {svg_5}.

Effets Antimicrobiens

Le composé a montré un large spectre d'effets antibactériens contre Staphylococcus epidermidis, Staphylococcus aureus et Bacillus cereus {svg_6}. Cela en fait un composé potentiel de premier choix pour la découverte de médicaments dans le domaine de la thérapie antimicrobienne {svg_7}.

Activités Antivirales

Les dérivés de la coumarine, y compris ce composé, se sont avérés posséder des activités antivirales {svg_8}. Cela ouvre des applications potentielles dans le développement de nouveaux médicaments antiviraux {svg_9}.

Capteurs de Fluorescence

Les coumarines avec un caractère de transfert de charge intramoléculaire, comme ce composé, ont été étudiées pour une utilisation dans les capteurs de fluorescence {svg_10}. Cela a des applications potentielles dans divers domaines, notamment le diagnostic médical et la surveillance environnementale {svg_11}.

Effets Neuroprotecteurs

L'acide férulique, un composant de ce composé, a montré des effets neuroprotecteurs {svg_12}. Cela suggère des applications potentielles dans le traitement des troubles neurodégénératifs {svg_13}.

Effets Anti-Syndrome Métabolique

L'acide férulique a également montré des effets anti-syndrome métabolique {svg_14}. Cela indique des applications potentielles dans le traitement du syndrome métabolique, un ensemble de conditions qui augmentent le risque de maladie cardiaque, d'accident vasculaire cérébral et de diabète de type 2 {svg_15}.

Mécanisme D'action

Target of Action

The primary targets of this compound, also known as Magnolin, are the active pockets of ERK1 and ERK2 . These are important signaling molecules in cancer cell metastasis .

Mode of Action

Magnolin interacts with its targets by inhibiting their activity. It suppresses the ERKs/RSK2 signaling pathway, which leads to the inhibition of NF-κB transactivation activity . This results in changes in cell proliferation, transformation, and cancer cell metastasis .

Biochemical Pathways

The affected pathway is the ERKs/RSK2 signaling pathway. The downstream effects include the inhibition of the production of tumor necrosis factor-α (TNF-α) and prostaglandin E2 (PGE2) . These are key signaling molecules in the regulation of cell proliferation, transformation, and cancer cell metastasis .

Pharmacokinetics

It is known that magnolin is a natural compound abundantly found in magnolia flos . It is soluble in chloroform , which suggests it may have good bioavailability due to its lipophilicity. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of Magnolin’s action include the dramatic suppression of JB6 Cl41 cell migration enhanced by EGF treatment in a dose-dependent manner . It also inhibits ERK1/2/RSK2 signaling-mediated IκBα phosphorylation at Ser32, resulting in the inhibition of NF-κB activation and cell migration .

Action Environment

It is known that magnolin is sourced from magnolia flos , suggesting that factors such as growth conditions of the plant could potentially influence the compound’s properties

Analyse Biochimique

Biochemical Properties

4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol: plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with β-D-glucopyranoside, forming a complex that influences its biochemical activity . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.

Cellular Effects

The effects of 4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in HT22 cells, a subclone of the HT4 hippocampal cell line, the compound exhibits cytoprotective activity . This suggests that it may play a role in protecting cells from oxidative stress and other damaging factors.

Molecular Mechanism

At the molecular level, 4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s structure allows it to fit into the active sites of certain enzymes, where it can either block substrate access or facilitate the catalytic process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term studies in vitro and in vivo have demonstrated sustained cytoprotective effects, although the exact duration of these effects can vary.

Dosage Effects in Animal Models

The effects of 4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced cellular protection and improved metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm.

Metabolic Pathways

4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol: is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds. These interactions can affect metabolic flux and alter metabolite levels within cells . The compound’s metabolism is complex and involves multiple steps, each regulated by specific enzymes.

Transport and Distribution

The transport and distribution of 4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol within cells and tissues are mediated by various transporters and binding proteins. These molecules help to localize and accumulate the compound in specific cellular compartments, where it can exert its biochemical effects . The distribution pattern is influenced by the compound’s chemical properties, such as solubility and affinity for different biomolecules.

Subcellular Localization

The subcellular localization of 4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol is crucial for its activity and function. It is directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . This localization ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical processes.

Propriétés

IUPAC Name |

4-[6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXBRUKMWQGOIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-36-5 | |

| Record name | Pinoresinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-5-[2-(Methylamino)propyl]-1,3-benzodioxol-4-ol-d3 Hydrochloride](/img/no-structure.png)